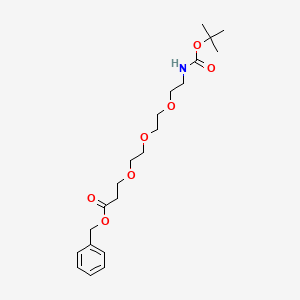

N-Boc-PEG3-benzyl ester

Description

Significance of Polyethylene (B3416737) Glycol (PEG) Spacers in Molecular Conjugation Research

The unique physicochemical properties of PEG make it an ideal spacer for connecting different molecular entities. chempep.comthermofisher.com These properties include:

Hydrophilicity: The repeating ethylene (B1197577) oxide units of PEG chains form hydrogen bonds with water, rendering them highly soluble in aqueous environments. chempep.comrsc.orgthermofisher.com This increased water solubility is crucial for many biological applications, as it can prevent the aggregation of conjugated biomolecules. thermofisher.comnih.gov

Biocompatibility: PEG is known for its low toxicity and minimal immunogenicity, making it a safe and effective component in therapeutic and diagnostic agents. chempep.comthermofisher.com

Flexibility: The rotational freedom of the C-O bonds within the PEG backbone provides significant conformational flexibility, which can help to minimize steric hindrance between conjugated molecules. chempep.comthermofisher.com

These characteristics have led to the widespread use of PEG spacers in "PEGylation," the process of covalently attaching PEG chains to molecules like proteins, peptides, and small molecule drugs. biochempeg.comnih.gov This modification can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, for instance, by prolonging their circulation time in the bloodstream. rsc.orgnih.gov

Strategic Design of Heterobifunctional Linkers for Orthogonal Functionalization

Heterobifunctional linkers possess two different reactive functional groups at their termini, typically represented as X-PEG-Y. cd-bioparticles.netjenkemusa.com This design allows for the sequential or "orthogonal" conjugation of two different molecules. This is a significant advantage over homobifunctional linkers, which have identical reactive groups and can lead to unwanted cross-linking or polymerization. thermofisher.com

Conceptual Framework of N-Boc-PEG3-benzyl Ester as a Versatile Synthetic Intermediate

This compound is a prime example of a heterobifunctional linker designed for strategic chemical synthesis. Its structure incorporates several key features:

N-Boc protecting group: The tert-butyloxycarbonyl (Boc) group protects an amine functionality. axispharm.comaxispharm.com This group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine. biochempeg.com This amine can then be used for conjugation to molecules containing amine-reactive groups, such as carboxylic acids or activated esters. axispharm.com

PEG3 spacer: The short, discrete chain of three polyethylene glycol units enhances the compound's solubility, particularly in aqueous media. axispharm.combiochempeg.com This is a critical feature for applications in bioorganic chemistry.

Benzyl (B1604629) ester: The benzyl ester protects a carboxylic acid functionality. This group can be removed through catalytic hydrogenation, a reaction that typically does not affect the Boc protecting group. nih.gov This allows for the selective deprotection of the carboxylic acid, which can then be coupled with amine-containing molecules.

This orthogonal protecting group strategy allows for the sequential modification of either the amine or the carboxylic acid end of the linker, making this compound a highly versatile building block in multi-step syntheses.

Scope and Academic Relevance of this compound in Contemporary Chemical Research

The unique structure of this compound makes it a valuable tool in various areas of chemical research. Its application as a linker is particularly relevant in the construction of complex molecules where precise control over connectivity and spacing is required.

One significant area of application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. chembk.comtargetmol.com The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and PEG-based linkers are often employed to optimize the solubility and efficacy of these molecules. chembk.comtargetmol.com

Furthermore, the principles embodied in the design of this compound are central to the development of other advanced molecular tools. For instance, similar heterobifunctional PEG linkers are used in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.govrsc.orgacs.org The ability to introduce different reactive handles at either end of a PEG spacer is fundamental to creating the azide- and alkyne-terminated linkers used in these reactions. nih.govrsc.org

The ongoing exploration of new bioconjugation techniques and the demand for more sophisticated drug delivery systems ensure the continued academic and industrial relevance of versatile synthetic intermediates like this compound.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1975173-67-1 |

| Molecular Formula | C20H31NO6 |

| Molecular Weight | 381.46 g/mol |

| Appearance | Oil |

| Solubility | Soluble in Chloroform and Methanol (B129727) (Slightly) |

Note: Physical properties can vary depending on the specific supplier and purity.

Properties

IUPAC Name |

benzyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO7/c1-21(2,3)29-20(24)22-10-12-26-14-16-27-15-13-25-11-9-19(23)28-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMYFALEFXJINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc Peg3 Benzyl Ester and Analogous Pegylated Architectures

Retrosynthetic Analysis of N-Boc-PEG3-benzyl Ester

A retrosynthetic analysis of this compound deconstructs the molecule into simpler, commercially available starting materials. The primary disconnections are at the ether linkages of the PEG chain and the carbamate (B1207046) and ester functional groups. This analysis reveals triethylene glycol, a benzyl (B1604629) protecting group source, and a Boc-protected amino alcohol as key precursors.

The synthesis logically proceeds by first constructing the PEGylated backbone and then introducing the terminal functional groups. This approach allows for a modular and controlled assembly of the target molecule.

Classical and Contemporary Approaches to PEG3 Chain Construction and Derivatization

Triethylene glycol (TEG) is a readily available starting material produced commercially through the hydration of ethylene (B1197577) oxide. wikipedia.org It is a colorless, odorless, and viscous liquid with the formula HOCH2CH2OCH2CH2OCH2CH2OH. wikipedia.org The hydroxyl groups at both ends of the TEG molecule are the primary sites for chemical modification. coastalchem.com

The synthesis of the PEG3 backbone for this compound typically involves the Williamson ether synthesis. This classical method remains a robust and widely used approach for constructing polyether chains. beilstein-journals.org The reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from another molecule.

A key challenge in synthesizing heterobifunctional PEG linkers is the ability to selectively modify one terminus of the PEG chain while leaving the other available for subsequent reactions. This requires a regioselective functionalization strategy.

One common approach involves protecting one of the hydroxyl groups of triethylene glycol, allowing the other to be modified. For instance, one hydroxyl group can be converted to a better leaving group, such as a tosylate, which can then be displaced by a nucleophile.

Contemporary methods focus on improving the efficiency and selectivity of these reactions. The use of phase-transfer catalysts can enhance the rate and yield of Williamson ether synthesis. Furthermore, enzymatic and solid-phase synthesis techniques are being explored to achieve higher purity and simplify purification processes. beilstein-journals.org

Introduction and Stability of the tert-Butyloxycarbonyl (Boc) Protecting Group on Amine Moieties

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the construction of complex molecules like this compound. masterorganicchemistry.comjk-sci.com Its popularity stems from its ease of introduction, stability under a range of reaction conditions, and facile removal under mild acidic conditions. chemistrysteps.com

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride (B1165640). tandfonline.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758). jk-sci.comorganic-chemistry.org The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. chemistrysteps.com This is followed by the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the N-Boc protected amine. jk-sci.com

Other reagents for Boc protection include tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD), which is a stable crystalline solid and offers an alternative to the low-melting Boc₂O. tandfonline.com Various catalysts, such as ionic liquids, perchloric acid adsorbed on silica-gel, and iodine, have been developed to improve the efficiency and chemoselectivity of the Boc protection reaction. organic-chemistry.org

Table 1: Common Reagents and Conditions for Boc Protection of Amines

| Reagent | Catalyst/Base | Solvent | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), NaOH | THF, Dichloromethane | Most widely used, efficient. jk-sci.comtandfonline.com |

| Boc-OASUD | Sodium carbonate, Triethylamine | - | Stable crystalline solid, good yields. tandfonline.com |

| Boc₂O | 1-Alkyl-3-methylimidazolium ionic liquid | - | Catalytic, excellent chemoselectivity. organic-chemistry.org |

| Boc₂O | Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free | Highly efficient, reusable catalyst. organic-chemistry.org |

| Boc₂O | Iodine | Solvent-free | Efficient, mild conditions. organic-chemistry.org |

This table is based on data from multiple sources. jk-sci.comtandfonline.comorganic-chemistry.org

Chemoselectivity is a critical consideration when a molecule contains multiple nucleophilic functional groups. The Boc protection of amines is generally highly chemoselective for the amino group over hydroxyl or thiol groups under standard basic conditions. researchgate.net This selectivity is attributed to the higher nucleophilicity of amines compared to alcohols or thiols.

However, in molecules with multiple amine groups of different reactivity (e.g., primary vs. secondary, aliphatic vs. aromatic), achieving selective mono-N-Boc protection can be challenging. jk-sci.com Careful control of reaction conditions, such as temperature, stoichiometry of the Boc-reagent, and the choice of catalyst, can often achieve the desired selectivity. jk-sci.comthieme-connect.com For instance, certain catalysts like thiourea and guanidine hydrochloride have been shown to promote mono-N-Boc protection with high chemoselectivity. researchgate.net Catalyst-free systems in water have also been reported to provide excellent chemoselectivity for N-tert-butyloxycarbonylation of amines. organic-chemistry.org

The stability of the Boc group is another important factor. It is stable to most nucleophiles and bases, allowing for subsequent chemical transformations at other parts of the molecule. organic-chemistry.org However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.comjk-sci.com This orthogonality makes the Boc group compatible with other protecting groups like the base-labile Fmoc group, which is a common strategy in solid-phase peptide synthesis. organic-chemistry.org

Formation and Orthogonal Protection of Carboxylic Acid Functionalities via Benzyl Esterification

In the multistep synthesis of complex molecules, the temporary masking of reactive functional groups is a fundamental strategy. For carboxylic acids, the benzyl ester serves as a robust and versatile protecting group. Its installation and subsequent removal under specific, mild conditions are key to its utility, particularly within an orthogonal protection scheme where other protecting groups, like the acid-labile Boc group, must remain intact. The tert-butoxycarbonyl/benzyl (Boc/Bzl) protection scheme is a classic strategy in peptide synthesis, where the Boc group can be removed with moderate acid (like trifluoroacetic acid), while the benzyl group requires stronger conditions like hydrogenolysis, ensuring selective deprotection. nih.govresearchgate.net

The formation of a benzyl ester from a carboxylic acid can be accomplished through several reliable methods, primarily direct esterification and transesterification.

Direct Esterification involves the condensation of a carboxylic acid with benzyl alcohol. The most traditional method is the Fischer-Speier esterification , which utilizes an acid catalyst to drive the equilibrium reaction forward, often by removing the water byproduct azeotropically. wikipedia.orgscribd.com Various catalysts and conditions have been developed to improve yields and broaden the substrate scope. For instance, refluxing the carboxylic acid and benzyl alcohol with catalysts like sulfuric acid or p-toluenesulfonic acid in a non-polar solvent such as toluene (B28343) is a common approach. wikipedia.orgsciencemadness.org More modern protocols employ different catalysts to achieve esterification under milder conditions. rsc.org Niobium(V) chloride (NbCl5), for example, has been used stoichiometrically at room temperature to produce benzyl esters in good yields. nih.gov Additionally, heterogeneous catalysts, such as macroporous polymeric acid resins, allow for direct esterification at moderate temperatures (50-80°C) without the need for water removal, offering high yields and easier product purification. organic-chemistry.orgresearchgate.net

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ or p-TsOH | Reflux in toluene, water removal (Dean-Stark) | Inexpensive, well-established | Harsh conditions, reversible wikipedia.org |

| Niobium Pentachloride | NbCl₅ (stoichiometric) | Room temperature, solvent-free | Mild temperature | Requires stoichiometric reagent nih.gov |

| Polymeric Acid Resin | Macroporous phenolsulfonic acid-formaldehyde resin | 50-80°C, no water removal | High yield, reusable catalyst, mild organic-chemistry.org | Requires specialized catalyst |

| TBAI-Catalyzed C-H Functionalization | Tetrabutylammonium iodide (TBAI) | Mild conditions | Direct functionalization from alcohol precursors rsc.org | Substrate scope limitations |

Transesterification is an alternative route where an existing ester (e.g., a methyl or ethyl ester) is converted to a benzyl ester by reaction with benzyl alcohol. This method is particularly useful when the starting material is an ester. The reaction is typically catalyzed and driven to completion by removing the more volatile alcohol byproduct. Catalysts such as tetranuclear zinc clusters and silica (B1680970) chloride have proven effective for promoting transesterification under mild conditions. organic-chemistry.org Enzymes, like the acyl transferase from Mycobacterium smegmatis (MsAcT), can also catalyze transesterification in aqueous media using activated acyl donors like vinyl acetate, offering high yields in an environmentally benign process. researchgate.net

To facilitate the formation of an ester or amide bond under mild conditions, the carboxyl group of the PEG acid precursor is often activated. This strategy converts the hydroxyl of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack. The most common method in bioconjugation and linker synthesis involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC). creativepegworks.com

The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. encapsula.com To improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is frequently added. encapsula.comresearchgate.net NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable active ester can be purified and subsequently reacted with a nucleophile (like an amine or alcohol) in a separate step, which is highly efficient at a pH range of 7-8. encapsula.comwindows.net This two-step, one-pot procedure is a cornerstone of PEGylation and bioconjugation chemistry. encapsula.comresearchgate.netnih.gov

| Activating Agent | Additive | Intermediate Formed | Key Features |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS or Sulfo-NHS | NHS ester | Water-soluble byproduct, common in bioconjugation encapsula.comnih.gov |

| DCC (N,N'-Dicyclohexylcarbodiimide) | NHS | NHS ester | Insoluble dicyclohexylurea (DCU) byproduct, easily filtered |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | Active ester | High coupling efficiency, low racemization |

| BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | - | Acyl phosphinate | Effective for hindered esters |

Convergent and Linear Synthesis Pathways for this compound

The assembly of a heterobifunctional linker like this compound can be approached through two primary strategic routes: linear (or stepwise) synthesis and convergent synthesis. The choice of strategy depends on factors such as the scale of the synthesis, the availability of starting materials, and the ease of purification.

Linear synthesis involves the sequential, step-by-step construction of the target molecule from one end to the other. For monodisperse (single-length) PEG linkers, this is often referred to as stepwise synthesis. beilstein-journals.orgd-nb.infonih.gov A typical linear approach might start with a PEG diol. One hydroxyl group is protected, the other is converted to a leaving group (like a tosylate), which is then displaced to install the N-Boc-amine. Finally, the initial protecting group is removed, and the resulting hydroxyl is oxidized to a carboxylic acid, which is then protected as a benzyl ester. A key challenge in stepwise PEG synthesis is the purification after each elongation cycle, which has traditionally limited its large-scale application. nih.gov However, solid-phase synthesis techniques can circumvent these issues by anchoring the growing PEG chain to a resin, allowing for purification by simple washing and filtration. nih.govresearchgate.net

The construction of PEGylated linkers relies on a toolbox of robust and high-yielding coupling reactions. For building the PEG backbone in a stepwise manner, the Williamson ether synthesis is fundamental. nih.govfrancis-press.com This reaction involves the coupling of an alcohol (or alkoxide) with an alkyl halide or tosylate. In stepwise PEG synthesis, the deprotonated hydroxyl end of a growing PEG chain is reacted with a PEG monomer that has a leaving group (e.g., tosylate) at one end and a protecting group (e.g., DMTr or phenethyl) at the other. beilstein-journals.orgd-nb.infonih.gov

Once the PEG backbone is established, the terminal functional groups are introduced. The formation of the benzyl ester at the carboxyl terminus has been discussed (Section 2.4.1). For the amine terminus, the Boc-protected amine can be introduced via nucleophilic substitution using a reagent like N-Boc-ethanolamine on a PEG chain activated with a leaving group (e.g., mesylate or tosylate). nih.govmdpi.com Alternatively, an azide-terminated PEG can be reduced to a primary amine, which is then protected with the Boc group. mdpi.com The amide bond formation facilitated by EDC/NHS chemistry is also a critical coupling reaction, for instance, in attaching an amino acid derivative to a PEG-carboxylic acid. creativepegworks.com

Solvent: The choice of solvent can significantly impact reaction rates and even the regioselectivity of a reaction. In Williamson ether synthesis, for example, the solvent choice affects the ratio of desired O-alkylation to undesired C-alkylation, with acetonitrile (B52724) favoring O-alkylation more than methanol (B129727). rsc.org For EDC/NHS coupling, using co-solvents like ethanol (B145695)/water can control the reaction rate by modulating the hydrophobicity of the environment and suppressing the hydrolysis of the EDC reagent. researchgate.netnih.gov

Temperature and Time: Reaction kinetics are highly dependent on temperature. For Fischer esterification, reflux temperatures are often required to achieve a reasonable reaction rate. wikipedia.org However, for sensitive substrates, lower temperatures over longer periods may be necessary to prevent side reactions like polymerization. sciencemadness.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times for esterifications compared to conventional heating. researchgate.net

Reagents and Stoichiometry: The molar ratio of reactants and catalysts is a crucial factor. In EDC couplings, using a slight excess (1.2-1.5 equivalents) of the carbodiimide is common practice to drive the reaction to completion. reddit.com In Williamson ether synthesis, using an excess of the alkylating agent can help maximize the conversion of the starting alcohol. researchgate.net The choice of base and its stoichiometry are also critical for reactions involving deprotonation steps to avoid side reactions.

| Parameter | Condition | Rationale / Effect on Yield & Selectivity |

|---|---|---|

| pH (Activation Step) | pH 4.5-6.0 | Most efficient for EDC activation of carboxyl groups windows.net |

| pH (Coupling Step) | pH 7.2-8.0 | Most efficient for reaction of NHS ester with primary amines windows.net |

| Solvent | Aqueous buffers, DMF, DMSO, or co-solvents (e.g., Ethanol/Water) | Solubilizes reactants; co-solvents can reduce hydrolysis of EDC windows.netnih.gov |

| Reagent Stoichiometry | Slight excess of EDC/NHS | Drives the reaction towards the activated ester, improving yield reddit.com |

| Temperature | 4°C to Room Temperature | Lower temperatures can increase the stability of the NHS-ester intermediate |

Compound Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| Boc | tert-butyloxycarbonyl |

| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride |

| Bzl | Benzyl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DCU | Dicyclohexylurea |

| DMTr | 4,4'-Dimethoxytrityl |

| EDC / EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| MsAcT | Acyl transferase from Mycobacterium smegmatis |

| NbCl₅ | Niobium(V) chloride |

| This compound | tert-butyl (2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)carbamate |

| NHS | N-hydroxysuccinimide |

| PEG | Polyethylene (B3416737) glycol |

| p-TsOH | p-Toluenesulfonic acid |

| Sulfo-NHS | N-hydroxysulfosuccinimide |

| TBAI | Tetrabutylammonium iodide |

| TFA | Trifluoroacetic acid |

Orthogonal Deprotection and Subsequent Functionalization of N Boc Peg3 Benzyl Ester

Selective Cleavage of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under a broad range of reaction conditions and its susceptibility to cleavage under acidic conditions. jk-sci.combroadpharm.com The selective removal of the Boc group from N-Boc-PEG3-benzyl ester unveils a primary amine, ready for subsequent conjugation or modification, while leaving the benzyl (B1604629) ester intact.

Acid-Mediated Boc Deprotection Strategies (e.g., Trifluoroacetic Acid, Methanesulfonic Acid)

Strong acids are the most common reagents for the removal of the Boc group. researchgate.net The mechanism involves protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide. jk-sci.comcommonorganicchemistry.com

Trifluoroacetic acid (TFA) is a frequently employed reagent for Boc deprotection, often used in a solution with a scavenger, such as triethylsilane or thioanisole, to quench the reactive tert-butyl cation and prevent side reactions. researchgate.netacsgcipr.org The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM). jk-sci.comcommonorganicchemistry.com The concentration of TFA can be varied to control the rate of deprotection. researchgate.net

Methanesulfonic acid (MsOH) presents another effective option for Boc deprotection. It is a strong, non-volatile acid that can be used in various solvents, including methanol (B129727) and dichloromethane. acsgcipr.orgreddit.com Studies have shown that methanesulfonic acid can efficiently remove Boc groups, sometimes offering advantages in terms of workup and purification. reddit.com

| Reagent | Typical Conditions | Key Considerations |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM, room temperature | Volatile and corrosive; requires careful handling. Scavengers are often necessary to prevent side reactions from the tert-butyl cation. researchgate.netacsgcipr.org |

| Methanesulfonic Acid (MsOH) | Stoichiometric or catalytic amounts in MeOH or DCM | Non-volatile and strong acid; can be effective for substrates sensitive to TFA. acsgcipr.orgreddit.com |

Lewis Acid-Catalyzed Boc Deprotection (e.g., Bismuth(III) Trichloride (B1173362), Ferric Chloride)

Lewis acids offer an alternative, often milder, approach to Boc deprotection, proceeding through coordination to the carbonyl oxygen of the Boc group, which facilitates its cleavage. acsgcipr.org

Bismuth(III) trichloride (BiCl3) has been demonstrated as an effective catalyst for the chemoselective deprotection of N-Boc groups. researchwithnj.comresearchgate.net This method is notable for its mildness and tolerance of other acid-sensitive functional groups. researchwithnj.comresearchgate.net The reaction is typically performed in a mixed solvent system, such as acetonitrile (B52724) and water, at slightly elevated temperatures. researchwithnj.comresearchgate.net

Ferric chloride (FeCl3) is another cost-effective and environmentally friendly Lewis acid that can mediate Boc deprotection. epa.govresearchgate.net This method has been successfully applied in both solution-phase and solid-phase peptide synthesis. epa.govresearchgate.net The reaction conditions are generally mild, often utilizing solvents like dichloromethane at room temperature. rsc.orgtandfonline.com

| Catalyst | Typical Conditions | Advantages |

| Bismuth(III) Trichloride (BiCl3) | Acetonitrile/water, 55 °C | High chemoselectivity, tolerates other acid-labile groups. researchwithnj.comresearchgate.net |

| Ferric Chloride (FeCl3) | Dichloromethane, room temperature | Mild, inexpensive, and environmentally benign. epa.govresearchgate.netrsc.orgtandfonline.com |

Impact of Deprotection Conditions on Downstream Reactivity

The choice of deprotection conditions can significantly influence the outcome of subsequent reactions. The primary concern with acid-mediated deprotection is the generation of the tert-butyl cation. commonorganicchemistry.com If not effectively scavenged, this electrophilic species can lead to alkylation of nucleophilic residues within the substrate or other molecules in the reaction mixture. researchgate.net

Selective Cleavage of the Benzyl Ester Functionality

The benzyl ester is a common protecting group for carboxylic acids, valued for its stability to a wide range of reagents and its susceptibility to removal under reductive or hydrolytic conditions. thieme-connect.de The selective cleavage of the benzyl ester from this compound liberates the carboxylic acid, while the N-Boc group remains intact, allowing for functionalization at the carboxyl terminus.

Hydrogenolytic Cleavage of Benzyl Esters (e.g., Pd/C Catalysis)

Catalytic hydrogenolysis is the most prevalent method for the deprotection of benzyl esters. youtube.comorganic-chemistry.org The reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source. youtube.comorganic-chemistry.org Molecular hydrogen (H2) gas is commonly used, but transfer hydrogenolysis, employing hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexene, offers a safer and often more convenient alternative. researchgate.net

The reaction is generally clean and high-yielding, with toluene (B28343) and an alcohol being the byproducts. youtube.com The choice of solvent can influence the reaction rate and efficiency, with alcohols like methanol and ethanol (B145695) being common choices. researchgate.net

| Catalyst | Hydrogen Source | Typical Solvents | Key Features |

| Palladium on Carbon (Pd/C) | H2 gas, Ammonium formate, Cyclohexene | Methanol, Ethanol, Tetrahydrofuran (B95107) | Mild conditions, high yields, clean reaction. youtube.comorganic-chemistry.orgresearchgate.net |

Saponification and Other Ester Hydrolysis Methods

Saponification, or base-mediated hydrolysis, is an alternative method for cleaving benzyl esters. archive.org This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, often in the presence of a co-solvent like methanol or tetrahydrofuran to ensure solubility. thieme-connect.de

While effective, saponification is generally harsher than hydrogenolysis and may not be compatible with other base-labile functional groups that might be present in a more complex molecule. The reaction conditions, such as temperature and reaction time, must be carefully controlled to avoid unwanted side reactions. thieme-connect.de

Orthogonality with Other Protecting Groups

The synthetic utility of this compound in complex, multi-step syntheses is significantly enhanced by the orthogonal nature of its protecting groups. Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while the others remain intact. In this compound, the tert-butyloxycarbonyl (Boc) group protects the amine, and the benzyl (Bn) group protects the carboxylic acid.

The N-Boc group is labile under acidic conditions and is typically removed using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or by treatment with hydrochloric acid in dioxane. broadpharm.comaxispharm.comreddit.com Conversely, the benzyl ester is stable to acidic conditions but can be selectively cleaved through catalytic hydrogenolysis (e.g., using palladium on carbon (Pd/C) with a hydrogen source) or with strong reducing agents. researchgate.net This difference in reactivity allows for the selective exposure of either the amine or the carboxylic acid functionality.

The orthogonality of the Boc and benzyl groups extends to their compatibility with other common protecting groups used in peptide synthesis and bioconjugation. For instance, the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed under basic conditions (typically with piperidine), is orthogonal to both Boc and benzyl groups. This three-way orthogonality is highly valuable in the synthesis of complex molecules where different parts of the molecule need to be functionalized sequentially.

| Protecting Group | Protected Functionality | Deprotection Reagent/Condition | Stability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Amine | Moderate to strong acid (e.g., TFA, HCl) researchgate.netresearchgate.net | Stable to base and hydrogenolysis |

| Bn (Benzyl) | Carboxylic Acid (as ester), Alcohol/Phenol (as ether) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) researchgate.net | Stable to acid and base |

| Fmoc (9-fluorenylmethoxycarbonyl) | Amine | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |

| tBu (tert-butyl) | Carboxylic Acid (as ester), Alcohol/Phenol (as ether) | Strong acid (e.g., TFA) | Stable to base and hydrogenolysis |

| Cbz (Benzyloxycarbonyl) | Amine | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) researchgate.net | Stable to mild acid and base |

Post-Deprotection Derivatization of the Exposed Amine and Carboxylic Acid

Following the selective removal of either the Boc or benzyl protecting group, the exposed amine or carboxylic acid of the resulting PEG linker can undergo a variety of chemical modifications. This allows for the sequential attachment of different molecules, such as targeting ligands, imaging agents, or therapeutic payloads, making this compound a versatile heterobifunctional linker for constructing complex bioconjugates.

Amide Bond Formation and Bioconjugation with Activated Esters (e.g., NHS esters)

Upon removal of the N-Boc group under acidic conditions, a primary amine is exposed. axispharm.com This amine serves as a potent nucleophile that can readily participate in amide bond formation, one of the most common and stable linkages in bioconjugation. nih.gov A widely used strategy for this purpose involves reacting the amine-functionalized PEG linker with a molecule containing an activated ester, most notably an N-hydroxysuccinimide (NHS) ester.

The reaction between a primary amine and an NHS ester proceeds efficiently under mild conditions, typically in aqueous or organic solvents at a pH of 7 to 9, to form a stable amide bond. biochempeg.combroadpharm.com This reaction is highly chemoselective for primary amines, minimizing side reactions with other functional groups present on biomolecules. NHS esters are frequently used to activate carboxylic acids on proteins, antibodies, fluorescent dyes, or other molecules for subsequent conjugation to amine-containing linkers or surfaces. broadpharm.com The resulting amide linkage is physiologically stable, a crucial feature for biomedical applications. biochempeg.com

Carboxylic Acid Activation for Further Coupling Reactions

After the benzyl ester is removed via hydrogenolysis, a terminal carboxylic acid is revealed. researchgate.net This carboxylic acid is relatively unreactive towards nucleophiles and typically requires activation to facilitate efficient amide or ester bond formation. biochempeg.comgoogle.com Activation converts the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.

A common method for activating the carboxylic acid is its conversion into an NHS ester. google.combroadpharm.com This is achieved by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide. creativepegworks.com Widely used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). biochempeg.comaxispharm.com EDC is often preferred for biological applications due to its water solubility and the water-soluble nature of its urea (B33335) byproduct, which simplifies purification. creativepegworks.com Once formed, the PEG-NHS ester can react with primary amines on a target molecule to form a stable amide bond, mirroring the reaction described in the previous section. broadpharm.com Other activating agents can also be employed to generate different reactive intermediates, such as acid anhydrides or other active esters, for subsequent coupling reactions. luxembourg-bio.com

| Coupling Reagent | Abbreviation | Byproduct Characteristics | Key Features |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea | Ideal for aqueous reactions and bioconjugation; byproduct easily removed by washing. biochempeg.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble dicyclohexylurea (DCU) | Used in organic synthesis; byproduct removed by filtration. luxembourg-bio.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Water-soluble | High efficiency, but can be toxic. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Water-soluble | Similar to BOP but considered safer; widely used in peptide synthesis. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Water-soluble | Highly efficient, reduces risk of racemization in peptide synthesis. luxembourg-bio.com |

Applications of N Boc Peg3 Benzyl Ester in Cutting Edge Chemical Research Disciplines

Strategic Use in Bioconjugation Chemistry

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has been revolutionized by the use of specialized linkers. N-Boc-PEG3-benzyl ester serves as a critical component in this field, offering distinct advantages in the creation of well-defined bioconjugates.

Enhancing Solubility and Biocompatibility of Conjugates

The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of biomolecules and drug conjugates. precisepeg.comaxispharm.com The PEG3 moiety in this compound, although short, imparts hydrophilicity to the molecules it is incorporated into. This enhanced water solubility is crucial when working with hydrophobic drugs or peptides, preventing aggregation and improving their handling in aqueous buffers. rsc.orgbiochempeg.com

The biocompatibility of the resulting conjugates is also significantly enhanced. The PEG spacer can create a hydration shell around the attached molecule, which helps to mask it from the immune system and reduce proteolytic degradation. precisepeg.com This "stealth" effect can prolong the circulation half-life of therapeutic molecules in vivo. mdpi.comnih.gov

Table 1: Physicochemical Properties of PEG Linkers and Their Impact on Bioconjugates

| Property | Description | Relevance of this compound |

| Hydrophilicity | The affinity of a molecule for water. | The PEG3 chain increases the water solubility of conjugates, which is particularly beneficial for hydrophobic molecules. rsc.org |

| Biocompatibility | The ability of a material to perform with an appropriate host response in a specific situation. | PEG is known for its low toxicity and immunogenicity, enhancing the biocompatibility of the final conjugate. technologynetworks.com |

| Prevention of Aggregation | The ability to reduce the non-specific clustering of molecules. | The hydrophilic nature of the PEG spacer helps to prevent the aggregation of conjugated proteins or peptides. rsc.org |

Note: This table provides a generalized overview of the benefits of PEG linkers. The specific impact of the short PEG3 chain in this compound would be less pronounced than that of longer PEG chains but still contributes to these properties.

Spacing and Orientation Control in Ligand-Target Interactions

The defined length of the PEG3 spacer in this compound allows for precise control over the distance between two conjugated molecules. This spatial separation is critical in applications where steric hindrance might otherwise prevent a successful interaction, such as in the binding of a ligand to its receptor. By acting as a flexible arm, the PEG3 linker enables the conjugated ligand to adopt an optimal orientation for binding, thereby enhancing the avidity and specificity of the interaction. The ability to tune the linker length by using specific PEG derivatives is a key strategy in optimizing the biological activity of bioconjugates. biochempeg.comnih.gov

Linker in Peptide and Protein Modification Studies

This compound is a valuable reagent in the chemical modification of peptides and proteins. The Boc-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine. broadpharm.com This amine can then be reacted with various functional groups on a peptide or protein, such as activated carboxylic acids, to form a stable amide bond.

The benzyl (B1604629) ester at the other end of the linker can be deprotected through hydrogenolysis to yield a carboxylic acid. This carboxylic acid can then be activated and coupled to an amine-containing molecule, enabling the straightforward synthesis of peptide-small molecule conjugates or peptide-peptide conjugates. The orthogonal nature of the Boc and benzyl protecting groups allows for sequential and controlled conjugation steps, which is essential for the construction of complex and well-defined bioconjugates.

Contribution to Proteolysis-Targeting Chimeras (PROTACs) and Proximity-Inducing Molecules

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. axispharm.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.

Design and Synthesis of PEG-Based PROTAC Linkers Incorporating Boc and Benzyl Moieties

This compound serves as a foundational building block for the synthesis of PEG-based PROTAC linkers. The Boc-protected amine and the benzyl ester provide orthogonal handles for the sequential attachment of the E3 ligase ligand and the target protein ligand. For instance, the benzyl ester can be deprotected and coupled to an amine-functionalized E3 ligase ligand. Subsequently, the Boc group can be removed to allow for the attachment of the target-binding moiety. This modular approach facilitates the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing degradation activity. technologynetworks.com The inclusion of the PEG3 spacer enhances the solubility of the often large and hydrophobic PROTAC molecules. precisepeg.comcreative-biolabs.com

Modulating Target Protein Degradation Efficacy through Linker Engineering

The length, composition, and flexibility of the PROTAC linker are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. scbt.com The short and flexible PEG3 chain of a linker derived from this compound can allow for the necessary conformational adjustments to facilitate productive ternary complex formation.

Furthermore, the chemical nature of the linker can influence the physicochemical properties of the PROTAC, such as its cell permeability and metabolic stability. While longer PEG chains are often employed to enhance solubility, shorter PEG segments, like the one in this compound, can be advantageous in maintaining a lower molecular weight, which can be beneficial for cell permeability. The benzyl group, while typically removed during synthesis, can also be incorporated into the final linker structure to provide a degree of rigidity. broadpharm.com This conformational restriction can be beneficial in pre-organizing the PROTAC into a bioactive conformation, thereby enhancing its degradation efficacy.

Table 2: Influence of Linker Properties on PROTAC Efficacy

| Linker Property | Influence on PROTAC Function | Contribution of this compound Derived Linkers |

| Length | Affects the formation and stability of the ternary complex. | The short PEG3 chain provides a defined and relatively short distance between the two ligands. |

| Flexibility | Allows for optimal orientation of the two ligands for binding. | The ethylene (B1197577) glycol units of the PEG3 spacer offer conformational flexibility. scbt.com |

| Solubility | Impacts the overall solubility and cell permeability of the PROTAC. | The hydrophilic PEG3 moiety improves the aqueous solubility of the PROTAC molecule. creative-biolabs.com |

| Rigidity | Can pre-organize the PROTAC into a bioactive conformation. | While the PEG3 component is flexible, the incorporation of aromatic moieties like a benzyl group can introduce rigidity. broadpharm.com |

Note: This table summarizes general principles of PROTAC linker design. The specific performance of a PROTAC utilizing a linker derived from this compound would need to be empirically determined.

Integration into Advanced Materials and Surfaces for Biomedical Applications

This compound serves as a versatile building block in the development of advanced biomaterials. Its distinct chemical functionalities—a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a benzyl ester—allow for its integration into surfaces and polymeric networks designed for specific biomedical purposes.

Surface Functionalization for Reduced Non-Specific Adsorption

A significant challenge in the biomedical field is the non-specific adsorption of proteins and cells onto material surfaces, a process known as biofouling. biochempeg.com This phenomenon can lead to implant rejection, loss of device function, and inaccurate diagnostic results. nih.gov Covalently grafting polyethylene glycol (PEG) chains onto a surface is a widely adopted and effective strategy to mitigate biofouling. nih.govresearchgate.net The hydrophilic and flexible PEG chains form a hydrated layer that acts as a physical and energetic barrier, repelling proteins and reducing non-specific interactions. researchgate.net

This compound is an ideal candidate for this surface modification. The molecule can be anchored to a material surface through one of its terminal ends, exposing the PEG chain to the surrounding aqueous environment. For instance, the benzyl ester can be chemically converted to a reactive N-hydroxysuccinimide (NHS) ester, which can then form a stable amide bond with amine-functionalized surfaces. Alternatively, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine, which can be coupled to surfaces functionalized with carboxylic acids or other amine-reactive groups.

Research has consistently shown that the density of surface-grafted PEG chains directly correlates with the reduction in protein adsorption. Higher PEG surface densities lead to lower levels of protein binding. nih.gov

Table 1: Effect of PEG Surface Density on Fibrinogen Adsorption

| Surface Modification | PEG Grafting Density | Fibrinogen Adsorption (ng/cm²) | Reduction in Adsorption |

|---|---|---|---|

| Unmodified Niobium Oxide | Low | ~300 | 0% |

| PLL-g-PEG | Medium | ~50 | 83% |

This table presents illustrative data based on findings from studies on similar PEGylated surfaces, demonstrating the principle that increased PEG surface density significantly reduces non-specific protein adsorption. nih.gov

Scaffold for Polymeric Architectures and Hydrogels

Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water, making them highly suitable for biomedical applications such as tissue engineering, drug delivery, and wound dressings. nih.gov PEG-based hydrogels are particularly advantageous due to their excellent biocompatibility and tunable physical properties.

This compound can function as a key monomeric unit in the synthesis of novel polymeric materials and hydrogels. Through selective deprotection of its two ends, it becomes a heterobifunctional linker.

Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) group yields a primary amine.

Benzyl Ester Cleavage: Hydrogenolysis or hydrolysis of the benzyl ester yields a carboxylic acid.

The resulting amino-PEG-acid molecule can undergo polycondensation reactions to form polyamide or polyester chains. Furthermore, by incorporating other multifunctional monomers or cross-linking agents during the polymerization process, complex polymeric architectures, including hydrogels, can be fabricated. mostwiedzy.pl The synthesis can be controlled to create materials with specific degradation profiles, mechanical strengths, and swelling behaviors tailored to the intended application. nih.govmostwiedzy.pl

Table 2: Synthetic Strategies for PEG-Based Hydrogels

| Hydrogel Type | Polymer Composition | Synthesis Method | Potential Application |

|---|---|---|---|

| Homopolymeric | Poly(ethylene glycol) diacrylate (PEGDA) | Free Radical Photopolymerization | Tissue Engineering |

| Copolymeric | Poly(ethylene glycol)-Poly(ε-caprolactone) (PEG-PCL-PEG) | Ring-Opening Copolymerization | Controlled Drug Delivery |

Role in Chemical Probe Synthesis and Activity-Based Profiling

Chemical probes are essential tools for studying biological systems, enabling the tracking, identification, and functional analysis of proteins and other biomolecules. This compound is a valuable heterobifunctional linker for constructing these sophisticated molecular tools, including probes for activity-based protein profiling (ABPP).

Incorporating Reporter Tags and Bioorthogonal Handles

A typical chemical probe consists of a reactive group that targets a specific protein or enzyme, a reporter tag for detection, and a linker that connects them. The defined structure of this compound allows for the sequential and specific attachment of these components.

The synthetic strategy often involves:

Deprotection of the Boc group to reveal the amine, which can then be reacted with an activated reporter tag (e.g., a fluorescent dye NHS ester) or a bioorthogonal handle (e.g., an azide (B81097) or alkyne).

Cleavage of the benzyl ester to reveal the carboxylic acid, which can then be coupled to a targeting ligand or a reactive group.

The PEG3 spacer enhances the aqueous solubility of the final probe and provides spatial separation between the reporter tag and the targeting moiety, minimizing potential steric hindrance. Related branched linkers, such as N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, demonstrate the utility of PEG chains in combining bioorthogonal handles (azide) with reactive groups (NHS ester) for complex bioconjugation. broadpharm.com

Table 3: Common Moieties Incorporated Using PEG Linkers

| Moiety Type | Example | Function |

|---|---|---|

| Reporter Tag | Fluorescein, Rhodamine | Fluorescence detection and imaging |

| Biotin | Affinity purification | |

| Bioorthogonal Handle | Azide | Copper-catalyzed or strain-promoted "click" chemistry |

| Alkyne | "Click" chemistry reactions with azide-containing molecules |

Synthesis of Multifunctional Molecular Tools

The utility of this compound extends to the synthesis of multifunctional molecular tools like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.comselleckchem.com

The linker connecting the two ligands is a critical component of a PROTAC's design, influencing its efficacy and pharmacokinetic properties. This compound provides a flexible and soluble PEG-based scaffold for PROTAC synthesis. selleckchem.com A typical synthetic route would involve coupling a ligand for the target protein to one end of the linker and a ligand for the E3 ligase to the other end, achieved through the sequential deprotection and activation of the amine and ester functionalities. The versatility of Boc-PEG linkers is highlighted in the wide array of available derivatives that can be used in PROTAC development. broadpharm.comaxispharm.com

Table 4: Hypothetical Synthesis Scheme for a Multifunctional Probe

| Step | Reaction | Functional Group Modified | Reagent/Condition | Resulting Moiety |

|---|---|---|---|---|

| 1 | Boc Deprotection | N-Boc | Trifluoroacetic Acid (TFA) | Primary Amine (-NH₂) |

| 2 | Amide Coupling | Primary Amine | Activated Reporter Tag (e.g., Biotin-NHS) | Biotin-PEG3-benzyl ester |

| 3 | Ester Cleavage | Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Carboxylic Acid (-COOH) |

Analytical and Characterization Techniques for Peg Based Heterobifunctional Linkers

Spectroscopic Methods for Structural Elucidation

Structural elucidation of N-Boc-PEG3-benzyl ester would rely heavily on spectroscopic methods to confirm the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

¹H NMR and ¹³C NMR spectroscopy would be the primary tools for confirming the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key expected resonances would include:

A singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (Boc).

Multiple signals in the 3.2-3.8 ppm range corresponding to the methylene (B1212753) (-CH₂-) protons of the PEG linker and the propanoate chain.

A singlet around 5.1 ppm for the two benzylic protons (-CH₂-Ph).

A multiplet in the 7.3-7.4 ppm range for the five protons of the phenyl group.

A broad singlet associated with the N-H proton of the carbamate (B1207046) group.

¹³C NMR: The carbon NMR spectrum would provide complementary information, confirming the carbon skeleton. Expected signals would include:

A signal for the methyl carbons of the Boc group.

A signal for the quaternary carbon of the Boc group.

A series of signals for the methylene carbons of the PEG linker.

A signal for the benzylic carbon.

Signals for the aromatic carbons of the benzyl (B1604629) group.

Two distinct signals for the carbonyl carbons of the carbamate and the ester functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the characteristic vibrations of the functional groups present in the molecule. The spectrum would be expected to display several key absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Carbamate) | 3300-3500 | Stretching |

| C-H (Aromatic) | 3030-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Ester) | ~1735 | Stretching |

| C=O (Carbamate) | ~1680-1700 | Stretching |

| C=C (Aromatic) | ~1450-1600 | Stretching |

| C-O (Ether/Ester) | 1000-1300 | Stretching |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry techniques are essential for confirming the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecule, which serves to confirm its elemental formula (C₂₁H₃₃NO₇). The theoretical exact mass would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would provide strong evidence for the correct chemical formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be used to determine the molecular weight of the intact molecule, typically by observing protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the loss of the Boc group, which would further support the proposed structure.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are fundamental for purifying the compound and assessing its purity. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of PEG-based molecules. A typical analysis would involve using a reversed-phase column (e.g., C18) with a mobile phase gradient, such as water and acetonitrile (B52724), often with an additive like trifluoroacetic acid. The purity would be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) or Gel Filtration Chromatography (GFC), is a powerful technique for characterizing PEG-based linkers and their conjugates based on their hydrodynamic volume in solution. chromatographyonline.com This method is particularly valuable for analyzing the products of PEGylation reactions, as it can effectively separate the PEGylated conjugate from the unreacted protein or molecule, as well as any free PEG linker. tosohbioscience.comlcms.cz

The separation in SEC is achieved by passing the sample through a column packed with a porous stationary phase. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying degrees and have longer retention times. chromatographyonline.com The choice of mobile phase is crucial; aqueous buffers are common for GFC applications involving proteins, while organic solvents like tetrahydrofuran (B95107) (THF) are used in GPC for organic-soluble polymers. chromatographyonline.comufl.edu

For PEGylated proteins, SEC is instrumental in determining the degree of PEGylation and identifying aggregates or fragments. chromatographyonline.com For example, a robust SEC method was developed to characterize a multimeric PEG-protein conjugate, resolving size variants from 50 kDa to over 1000 kDa. chromatographyonline.com The mobile phase composition can be optimized to reduce non-specific interactions between the analyte and the column matrix; the addition of arginine to the mobile phase has been shown to improve peak shape and recovery for PEG-protein conjugates. chromatographyonline.com

Coupling SEC with multiple detectors, such as UV, refractive index (RI), and multi-angle light scattering (MALS), provides comprehensive characterization. tosohbioscience.com The UV detector monitors protein content, the RI detector is sensitive to the PEG component, and MALS allows for the direct measurement of the molecular weight of the eluting species. tosohbioscience.com This multi-detector approach enables the precise determination of the stoichiometry of the conjugate (i.e., the number of PEG chains per molecule) and the quantification of impurities. tosohbioscience.com

| Parameter | Condition | Application Example | Reference |

|---|---|---|---|

| Column | Tosoh TSKgel G4000SWXL | Characterization of a multimeric PEG–protein conjugate | chromatographyonline.com |

| Mobile Phase | 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol | Reduces nonspecific interactions | tosohbioscience.comchromatographyonline.com |

| Flow Rate | 0.5 mL/min | Isocratic separation of PEG-Fab conjugate | chromatographyonline.com |

| Detector | UV (280 nm), Refractive Index (RI), Multi-Angle Light Scattering (MALS) | Determination of degree of conjugation and molecular weight | tosohbioscience.com |

| Mobile Phase (GPC) | Tetrahydrofuran (THF) | Analysis of organic-soluble polymers | chromatographyonline.comufl.edu |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, including the synthesis of heterobifunctional PEG linkers. thieme.de It allows for a quick qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture. reddit.com

In TLC, a small amount of the reaction mixture is spotted onto a stationary phase, typically a plate coated with silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. reddit.com Polar compounds generally have a stronger interaction with the polar silica gel and thus move shorter distances up the plate (lower Retention Factor, Rf value), while less polar compounds travel further (higher Rf value).

For PEG-containing compounds, which are typically polar, finding an appropriate solvent system can be challenging, as they may streak on the plate. reddit.com Common eluents include mixtures of chloroform/methanol (B129727) or dichloromethane (B109758)/methanol. reddit.comresearchgate.net An ethyl acetate/methanol/water solvent system has also been reported for the separation of low molecular weight PEG oligomers. nih.gov

Visualization of the separated spots is a critical step, as PEG compounds are not typically visible under UV light unless they are attached to a UV-active moiety. researchgate.netlibretexts.org Several methods can be used for visualization:

Iodine Vapor: The plate is exposed to iodine vapor, which complexes with many organic compounds, rendering them as yellow-brown spots. libretexts.org

Potassium Permanganate Stain: This stain reacts with oxidizable functional groups, appearing as yellow spots on a purple background. fiu.edu

p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups to produce colored spots upon heating. fiu.edu

Dragendorff's Reagent: Has been reported to be effective for staining PEGs. researchgate.net

By spotting the reaction mixture alongside the starting materials on the same TLC plate, one can visually track the disappearance of the starting material spot and the appearance of the product spot over time, thus monitoring the reaction's progression towards completion. thieme.de

| Technique Component | Description | Example for PEG Linkers | Reference |

|---|---|---|---|

| Stationary Phase | Typically silica gel G plates | Standard for polar compounds | researchgate.netnih.gov |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves the analytes up the plate. | Chloroform/Methanol (e.g., 10:1.5 v/v) | researchgate.net |

| Ethyl acetate/Methanol/Water | nih.gov | ||

| Visualization Method | Techniques to make separated, colorless spots visible. | Iodine vapor chamber | libretexts.org |

| Potassium permanganate stain | fiu.edu | ||

| Dragendorff's reagent | researchgate.net |

Future Research Directions and Unexplored Avenues for N Boc Peg3 Benzyl Ester Chemistry

Development of Novel Stereoselective Synthetic Pathways

The introduction of chirality into PEG linkers is an emerging area of research with the potential to significantly impact the biological activity and specificity of conjugated molecules. While the core PEG backbone is achiral, the functional end groups or side chains can possess stereocenters. The stereoselective synthesis of such chiral linkers is a key future direction.

Currently, the synthesis of most PEG linkers does not focus on stereochemistry. However, future research will likely move towards developing synthetic routes that allow for the precise control of stereocenters within the linker structure. For instance, the diastereoselective synthesis of water-soluble fullerene compounds has been achieved using PEG-modified aziridines, where the stereochemistry is controlled through consecutive concerted reactions. rsc.org This approach could be adapted to create chiral N-Boc-PEG3-benzyl ester analogues.

The development of stereoselective pathways will enable the creation of linker libraries with defined stereochemistry. These libraries will be invaluable in structure-activity relationship (SAR) studies to determine how the three-dimensional orientation of the linker influences interactions with biological targets.

| Research Focus | Potential Impact | Example Synthetic Strategy |

| Introduction of chiral centers | Enhanced biological specificity and efficacy | Asymmetric synthesis of PEG precursors |

| Control of diastereoselectivity | Optimized linker-payload orientation | Use of chiral auxiliaries or catalysts |

| Synthesis of enantiopure linkers | Reduced off-target effects and toxicity | Chiral resolution of racemic intermediates |

Expanding the Scope of Orthogonal Protecting Group Strategies

Orthogonal protecting groups are fundamental to the synthesis of complex molecules, as they allow for the selective deprotection of one functional group in the presence of others. nih.gov The this compound utilizes a "quasi-orthogonal" protection scheme, where the Boc (tert-butoxycarbonyl) and benzyl (B1604629) groups are both acid-labile but require different acid strengths for removal. biosynth.com The Boc group is typically removed with trifluoroacetic acid (TFA), while the benzyl group requires stronger acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.net

Future research will focus on expanding the repertoire of orthogonal protecting groups compatible with PEG linkers to allow for more complex and multifunctional constructs. This involves incorporating protecting groups that are cleaved under entirely different conditions (e.g., base-lability, photolability, or enzymatic cleavage). nih.gov

A key area of development is the integration of the Boc/benzyl system with the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in solid-phase peptide synthesis (SPPS). nih.govbiosynth.com This would allow for the on-resin modification of peptides with PEG linkers in a highly controlled manner. For example, a peptide could be synthesized using Fmoc/tBu chemistry, followed by the selective removal of a side-chain protecting group and coupling of an this compound linker. The Boc and benzyl groups could then be sequentially removed to attach other molecules.

| Protecting Group Combination | Deprotection Conditions | Potential Application |

| Boc/Benzyl (quasi-orthogonal) | Boc: Mild Acid (TFA); Benzyl: Strong Acid (HF) | Sequential attachment of two different molecules |

| Fmoc/tBu (orthogonal) | Fmoc: Base (Piperidine); tBu: Acid (TFA) | Solid-phase synthesis of PEGylated peptides |

| Alloc/Allyl (orthogonal) | Pd(0) catalysis | Synthesis of complex branched structures |

| Photolabile groups | UV light | Spatially controlled conjugation |

Advanced Applications in Targeted Drug Delivery and Diagnostics Beyond Current Paradigms

PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius, which reduces renal clearance and shields them from proteolytic degradation. pharmtech.comchempep.com this compound is a valuable tool in this regard, enabling the attachment of PEG spacers to drugs.

Future applications will move beyond simple pharmacokinetic enhancement to more sophisticated "smart" drug delivery systems. This includes the development of PEGylated nanocarriers for targeted drug delivery and diagnostics. tandfonline.comuibk.ac.at For instance, the terminal ends of the PEG linker can be functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules) to direct the drug conjugate to specific cells or tissues.

The length and architecture of the PEG linker are critical factors that influence targeting ability and biological activity. nih.gov Research is exploring how variations in PEG chain length (e.g., using longer PEG chains like PEG45) and the use of branched or forked PEG structures can optimize drug delivery. pharmtech.compurepeg.com Branched PEGs, for example, can provide a larger hydrodynamic volume with a single attachment point, which can be advantageous in shielding the payload and preserving its biological activity. pharmtech.com

Furthermore, PEGylated systems are being investigated for their role in overcoming the challenges of drug solubility and stability, as seen in the development of therapies like Doxil® and the use of PEGylated lipid nanoparticles in mRNA vaccines. drugbank.com

| Advanced Application | Key Feature | Potential Benefit |

| Actively Targeted Nanoparticles | Ligand-functionalized PEG surface | Enhanced drug accumulation at the disease site |

| "Smart" Drug-Release Systems | Environmentally-sensitive cleavable linkers | Drug release triggered by specific physiological conditions |

| Branched PEG Conjugates | Increased hydrodynamic radius | Improved shielding and prolonged circulation time |

| PEGylated Diagnostic Probes | Enhanced biocompatibility and signal-to-noise ratio | More sensitive and specific in vivo imaging |

Computational Studies on Linker Conformation and its Influence on Biological Activity

The conformation of the PEG linker, while often considered a simple flexible spacer, can have a profound impact on the biological activity of the conjugated molecule. chempep.com The length, flexibility, and spatial orientation of the linker can influence how a drug-linker conjugate interacts with its biological target.

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for studying the conformational landscape of PEG linkers like this compound. These studies can predict the preferred conformations of the linker and how these conformations are influenced by the attached payload and the surrounding biological environment.

By understanding the relationship between linker conformation and biological activity, researchers can rationally design linkers with optimal properties. For example, simulations can help determine the ideal linker length to span the distance between two binding sites on a target protein or to position a targeting ligand for optimal receptor engagement. nih.gov This computational-guided approach can accelerate the development of more effective and specific drug conjugates.

| Computational Method | Information Gained | Application in Linker Design |

| Molecular Dynamics (MD) | Conformational flexibility and dynamics | Optimizing linker length and rigidity |

| Monte Carlo Simulations | Exploration of conformational space | Predicting binding affinities |

| Quantum Mechanics (QM) | Electronic structure and reactivity | Designing linkers with specific chemical properties |

Automated Synthesis and High-Throughput Screening of this compound Libraries

To fully explore the potential of this compound and its derivatives, it is necessary to move beyond the one-at-a-time synthesis of individual molecules. The future lies in the automated synthesis and high-throughput screening (HTS) of libraries of PEGylated compounds. chemrxiv.org

Automated solid-phase synthesis platforms, originally developed for peptides and oligonucleotides, can be adapted for the synthesis of PEG linker libraries. nih.gov By systematically varying the length of the PEG chain, the nature of the protecting groups, and the attached functional moieties, large libraries of diverse linkers can be rapidly generated.

These libraries can then be subjected to HTS assays to identify candidates with desired properties. For example, a library of PEGylated drug candidates could be screened for optimal binding affinity, cellular uptake, or cytotoxic activity. This combination of automated synthesis and HTS will dramatically accelerate the discovery and optimization of new PEG-based therapeutics and diagnostics. chemrxiv.org The development of permeable resins cross-linked with long PEG chains further enhances the utility of solid-phase synthesis for creating and screening these libraries. nih.gov

| Technology | Role in Research | Advantage |

| Automated Solid-Phase Synthesis | Rapid generation of linker libraries | Increased efficiency and reproducibility |

| High-Throughput Screening (HTS) | Functional evaluation of large compound libraries | Accelerated discovery of lead compounds |

| Combinatorial Chemistry | Creation of diverse molecular libraries | Exploration of vast chemical space |

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-PEG3-benzyl ester, and how can reaction efficiency be monitored?

this compound is typically synthesized via coupling reactions between Boc-protected PEG derivatives and benzyl esters. Key steps include activation of carboxyl groups (e.g., using NHS esters or carbodiimide coupling agents) and protection/deprotection of functional groups. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation. Purity validation requires GC or HPLC (>95% purity, as noted in commercial standards) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Structural confirmation relies on H/C NMR for verifying PEG spacer length, Boc protection, and benzyl ester linkages. Mass spectrometry (MS) is critical for molecular weight validation. Purity assessments use HPLC (e.g., >97.0% purity via HLC methods) or GC, with discrepancies between methods resolved by cross-validation (e.g., GC for volatile impurities vs. HPLC for polar byproducts) .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store at C in anhydrous conditions, shielded from light and moisture. Avoid freeze-thaw cycles, as repeated phase changes may degrade the PEG backbone or hydrolyze the benzyl ester. Stability under these conditions is typically validated for 6–12 months via periodic HPLC analysis .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction parameters for this compound synthesis?

The Taguchi method employs orthogonal arrays to systematically vary parameters (e.g., catalyst concentration, temperature, solvent ratio) while minimizing experimental runs. For example, a orthogonal array (4 factors, 3 levels) can identify optimal conditions. Signal-to-noise (S/N) ratios quantify robustness, with ANOVA ranking parameter contributions (e.g., catalyst concentration often dominates yield). Validation under optimized conditions should achieve >90% yield, as demonstrated in esterification studies .

Q. How should researchers resolve contradictions in purity data obtained from different analytical methods?

Conflicting purity results (e.g., GC vs. HPLC) may arise from method-specific detection limits or impurity profiles. For instance, GC may underestimate high-molecular-weight byproducts, while HPLC might miss volatile impurities. Cross-validation with complementary techniques (e.g., LC-MS for non-volatile species) and spiking experiments with known impurities can clarify discrepancies .

Q. What strategies ensure functional group compatibility when using this compound in multi-step syntheses?

The Boc group is acid-labile, requiring neutral or mildly basic conditions during PEG-benzyl ester reactions. For orthogonal protection, consider using Fmoc (base-sensitive) or Alloc (palladium-cleavable) groups. Stability studies under reaction conditions (e.g., H NMR monitoring of Boc deprotection in acidic environments) are essential to prevent unintended degradation .

Methodological Considerations

- Data Validation : Always correlate NMR, MS, and chromatographic data to confirm structural assignments.

- Experimental Replication : Perform triplicate runs in optimization studies to account for variability.

- Contingency Planning : Pre-test Boc stability under reaction conditions to avoid failed syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products